Cas no 4282-26-2 (4-(Methoxycarbonyl)furan-3-carboxylic acid)

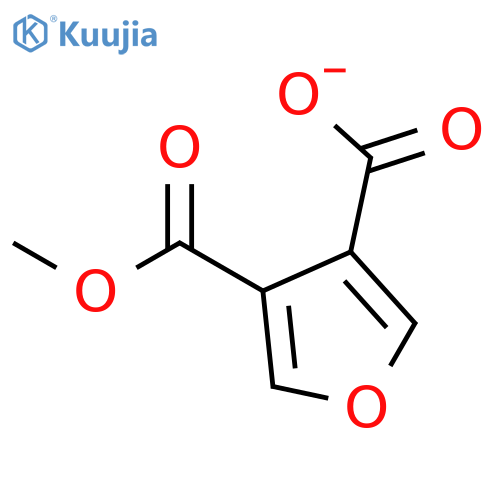

4282-26-2 structure

商品名:4-(Methoxycarbonyl)furan-3-carboxylic acid

4-(Methoxycarbonyl)furan-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3,4-Furandicarboxylic acid, monomethyl ester

- 4-methoxycarbonylfuran-3-carboxylate

- 4-(methoxycarbonyl)furan-3-carboxylic acid

- 3-Furancarboxylic acid, 4-methoxycarbonyl-

- 4-(methoxycarbonyl)furan-3-carboxylicacid

- LWUGISMNFCGOIY-UHFFFAOYSA-N

- Z1262511791

- SCHEMBL201394

- 4-methoxycarbonylfuran-3-carboxylic acid

- EN300-378780

- 4282-26-2

- 4-(Methoxycarbonyl)furan-3-carboxylic acid

-

- MDL: MFCD00094183

- インチ: InChI=1S/C7H6O5/c1-11-7(10)5-3-12-2-4(5)6(8)9/h2-3H,1H3,(H,8,9)

- InChIKey: LWUGISMNFCGOIY-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=COC=C1C(=O)O

計算された属性

- せいみつぶんしりょう: 169.01365

- どういたいしつりょう: 170.02152329g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 76.7Ų

じっけんとくせい

- PSA: 79.57

4-(Methoxycarbonyl)furan-3-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-(Methoxycarbonyl)furan-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-378780-0.5g |

4-(methoxycarbonyl)furan-3-carboxylic acid |

4282-26-2 | 95% | 0.5g |

$847.0 | 2023-08-31 | |

| Enamine | EN300-378780-10g |

4-(methoxycarbonyl)furan-3-carboxylic acid |

4282-26-2 | 95% | 10g |

$4667.0 | 2023-08-31 | |

| 1PlusChem | 1P01GD9L-1g |

3,4-Furandicarboxylic acid, monomethyl ester |

4282-26-2 | 95% | 1g |

$1405.00 | 2024-05-02 | |

| 1PlusChem | 1P01GD9L-250mg |

3,4-Furandicarboxylic acid, monomethyl ester |

4282-26-2 | 95% | 250mg |

$727.00 | 2024-05-02 | |

| Aaron | AR01GDHX-10g |

3,4-Furandicarboxylic acid, monomethyl ester |

4282-26-2 | 95% | 10g |

$6443.00 | 2023-12-15 | |

| 1PlusChem | 1P01GD9L-100mg |

3,4-Furandicarboxylic acid, monomethyl ester |

4282-26-2 | 95% | 100mg |

$527.00 | 2024-05-02 | |

| Aaron | AR01GDHX-500mg |

3,4-Furandicarboxylic acid, monomethyl ester |

4282-26-2 | 95% | 500mg |

$1190.00 | 2025-02-14 | |

| 1PlusChem | 1P01GD9L-500mg |

3,4-Furandicarboxylic acid, monomethyl ester |

4282-26-2 | 95% | 500mg |

$1109.00 | 2024-05-02 | |

| 1PlusChem | 1P01GD9L-5g |

3,4-Furandicarboxylic acid, monomethyl ester |

4282-26-2 | 95% | 5g |

$3952.00 | 2024-05-02 | |

| Chemenu | CM520055-1g |

4-(Methoxycarbonyl)furan-3-carboxylic acid |

4282-26-2 | 97% | 1g |

$309 | 2023-02-02 |

4-(Methoxycarbonyl)furan-3-carboxylic acid 関連文献

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

4282-26-2 (4-(Methoxycarbonyl)furan-3-carboxylic acid) 関連製品

- 13129-23-2(Methyl furan-3-carboxylate)

- 30614-77-8(Diethyl 3,4-furandicarboxylate)

- 4282-33-1(3,4-dimethyl furan-3,4-dicarboxylate)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬